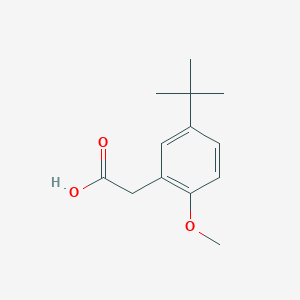

(5-Tert-butyl-2-methoxyphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Tert-butyl-2-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 294853-09-1 . It has a molecular weight of 222.28 . The IUPAC name for this compound is (5-tert-butyl-2-methoxyphenyl)acetic acid .

Molecular Structure Analysis

The InChI code for “(5-Tert-butyl-2-methoxyphenyl)acetic acid” is 1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Analytical and Diagnostic Applications (5-tert-butyl-2-methoxyphenyl)acetic acid derivatives have been utilized in analytical chemistry, particularly in the development of capillary gas-chromatographic profiling methods. These methods enable the simultaneous quantitative determination of specific metabolites in urine, aiding in the diagnosis and follow-up of patients with functional tumors or inborn errors of metabolism (Muskiet et al., 1981).

Chemical Synthesis and Reaction Studies Research on the nitration of p-tert-butyltoluene in acetic anhydride has shown the formation of compounds including 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate, demonstrating the compound's role in synthetic organic chemistry (Fischer & Woderer, 1976). This research highlights its applications in creating complex organic molecules and studying reaction mechanisms.

Protecting Groups in Organic Synthesis The compound has been noted for its utility in the protection of hydroxyl functions during synthetic procedures. (2-Nitrophenyl)acetates, prepared from (2-nitrophenyl)acetic acid, are stable under common carbohydrate transformations and can be removed selectively without affecting other protecting groups, showcasing its application in the synthesis of complex organic molecules (Daragics & Fügedi, 2010).

Catalysis and Material Science In material science, (5-tert-butyl-2-methoxyphenyl)acetic acid derivatives have been explored for their catalytic properties and applications in asymmetric hydrogenation reactions. Such research contributes to the development of new, efficient, and selective catalysts for the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Surface Chemistry and Electrochemistry Studies on the steric effects in the reaction of aryl radicals with surfaces have investigated the electrochemical reduction of substituted benzenediazonium compounds, including those with tert-butyl groups. This research provides insights into the reactivity of aryl radicals and the growth of organic layers on surfaces, with implications for material science and surface engineering (Combellas et al., 2009).

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that (5-Tert-butyl-2-methoxyphenyl)acetic acid may also interact with various cellular targets.

Mode of Action

The compound’s tert-butyl group provides steric hindrance, influencing the reactivity of the molecule during reactions. Additionally, the methoxy group activates the aromatic ring towards electrophilic substitution reactions.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that (5-tert-butyl-2-methoxyphenyl)acetic acid may have similar effects .

特性

IUPAC Name |

2-(5-tert-butyl-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEVDBGKOHNKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2936092.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)

![1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2936096.png)

![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)

![[4-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2936100.png)

![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)

![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)